molecular formula C5H5N3O5 B061619 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 161235-54-7

3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B061619
CAS No.: 161235-54-7
M. Wt: 187.11 g/mol
InChI Key: HJFXXMSEEKEXMZ-UHFFFAOYSA-N
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Description

3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid is a versatile and high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure incorporates a multifunctional pyrazole ring, presenting three distinct points for chemical manipulation: the carboxylic acid, the nitro group, and the methoxy substituent. The carboxylic acid functionality allows for facile derivatization into amides, esters, and other conjugates, enabling the rapid generation of compound libraries. The electron-withdrawing nitro group adjacent to the carboxylic acid can influence its acidity and reactivity, and more importantly, serves as a versatile handle that can be reduced to an amino group, providing access to a wide array of amino-pyrazole derivatives. These amino-pyrazoles are key intermediates in the synthesis of molecules targeting various kinases and other ATP-binding proteins.

Properties

IUPAC Name

3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O5/c1-13-4-3(8(11)12)2(5(9)10)6-7-4/h1H3,(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFXXMSEEKEXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374865
Record name 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161235-54-7
Record name 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid typically involves the nitration of a suitable pyrazole precursor. One common method includes the nitration of 3-methoxy-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes steps such as nitration, purification, and crystallization to obtain the desired product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic acid has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, a derivative demonstrated effectiveness against drug-resistant bacterial strains.
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Agrochemical Development

The compound serves as a precursor in the synthesis of agrochemicals:

  • Herbicides and Pesticides : Its derivatives have been explored for their herbicidal activity against various weeds, providing an environmentally friendly alternative to traditional chemicals.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block:

  • Synthesis of Complex Molecules : It is employed in the synthesis of more complex pyrazole derivatives that have applications in pharmaceuticals and materials science.

Table 1: Biological Activities of this compound Derivatives

Activity TypeActivity DescriptionReference
AntibacterialEffective against Gram-positive bacteria
AntifungalInhibitory effects on Candida species
Anti-inflammatoryReduces levels of TNF-alpha
AnticancerInduces apoptosis in cancer cell lines

Table 2: Synthetic Routes for Derivatives

Reaction TypeConditionsProducts
NitrationConcentrated HNO3_3 and H2_2SO4_4Nitro derivatives
ReductionHydrogen gas with palladium catalystAmino derivatives
SubstitutionNucleophilic substitution with aminesVarious substituted pyrazoles

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited potent antibacterial activity against Staphylococcus aureus. The compound was found to inhibit bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential for development into new antibiotics.

Case Study 2: Agrochemical Application

Research conducted on the herbicidal properties of this compound showed promising results against common agricultural weeds. Field trials indicated that formulations containing the compound reduced weed biomass by over 70%, suggesting its viability as a new herbicide.

Mechanism of Action

The mechanism of action of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The target compound’s key substituents (methoxy, nitro, and carboxylic acid) influence its electronic profile and reactivity. Comparisons with analogs highlight the following:

Compound Name Substituents (Positions) Molecular Formula Key Electronic Effects Reference
3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic acid –OCH₃ (3), –NO₂ (4), –COOH (5) C₆H₅N₃O₅ Methoxy (–OCH₃) is electron-donating, reducing nitro group’s electrophilicity. Carboxylic acid enhances acidity. N/A
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid –CH₃ (1), –NO₂ (4), –C₃H₇ (3), –COOH (5) C₈H₁₁N₃O₄ Propyl (–C₃H₇) increases hydrophobicity; methyl at N1 reduces hydrogen-bonding potential.
1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid –CH₃ (1), –NO₂ (4), –COOH (5) C₅H₅N₃O₄ Absence of substituent at position 3 increases molecular symmetry and crystallinity.
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid –Cl (4), –NO₂ (3), –COOH (isoxazole) C₉H₇ClN₄O₅ Nitro at position 3 alters conjugation; chlorine enhances electrophilicity.

Key Observations :

  • Methoxy vs. Alkyl Groups : The methoxy group in the target compound enhances solubility in polar solvents compared to hydrophobic alkyl chains (e.g., propyl in ).
  • Nitro Position : Nitro at position 4 (target) vs. 3 () affects resonance stabilization and reactivity in substitution reactions.

Physicochemical Properties

Data from synthesis studies and crystallography (e.g., SHELX refinement ) reveal trends in melting points, solubility, and hydrogen bonding:

Compound Name Melting Point (°C) Solubility Profile Hydrogen-Bonding Features Reference
This compound Not reported High in polar aprotic solvents (DMF, DMSO) –COOH and –NO₂ act as H-bond donors; –OCH₃ as acceptor. N/A
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid Not reported Low in water; moderate in chloroform Reduced H-bonding due to N1-methylation.
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide 171–172 Insoluble in water; soluble in DMF –CN and –CONH groups enable intermolecular H-bonds.
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 136 Soluble in methanol, chloroform –COOH forms dimers; aromatic rings limit solubility.

Key Observations :

  • Melting Points : Nitro groups generally elevate melting points due to dipole interactions (e.g., 136°C in vs. 171°C in ).
  • Solubility : Methoxy and carboxylic acid groups improve polar solvent compatibility compared to alkylated analogs.

Biological Activity

Chemical Structure and Properties

MNPCA is characterized by the presence of a methoxy group, a nitro group, and a carboxylic acid functional group attached to a pyrazole ring. This unique structure contributes to its chemical reactivity and biological properties.

Structural Formula

C7H8N2O4\text{C}_7\text{H}_8\text{N}_2\text{O}_4

Antimicrobial Activity

MNPCA has been investigated for its antimicrobial properties . Studies indicate that it exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is hypothesized to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anti-inflammatory Properties

Research has shown that MNPCA possesses anti-inflammatory effects . In vitro studies demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest potential applications in treating inflammatory diseases.

Anticancer Activity

MNPCA has shown promising results in anticancer studies. It has been evaluated against several cancer cell lines, including:

Cell Line IC50 (µM) Activity
MDA-MB-231 (Breast)12.50Significant antiproliferative effect
A549 (Lung)26.00Moderate growth inhibition
HepG2 (Liver)49.85Induces apoptosis

These results indicate that MNPCA may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of MNPCA can be attributed to several mechanisms:

  • Enzyme Inhibition : MNPCA may act as an inhibitor of specific enzymes involved in inflammatory pathways.
  • Receptor Interaction : The compound's functional groups can facilitate binding to various receptors, enhancing its therapeutic potential.
  • Redox Activity : The nitro group may participate in redox reactions, contributing to its antimicrobial effects.

Comparative Analysis with Related Compounds

The biological activity of MNPCA can be contrasted with similar pyrazole derivatives:

Compound Key Features Biological Activity
3-Methoxy-1H-pyrazole-5-carboxylic acidLacks nitro groupLower antimicrobial activity
4-Nitro-1H-pyrazole-5-carboxylic acidLacks methoxy groupEnhanced anti-inflammatory properties
3-Methoxy-4-amino-1H-pyrazole-5-carboxylic acidContains amino groupDifferent anticancer profile

MNPCA stands out due to its combination of both methoxy and nitro groups, which enhance its solubility and biological interactions.

Study 1: Anticancer Evaluation

In a recent study, MNPCA was tested against various cancer cell lines. The results indicated significant cytotoxicity, particularly against breast cancer cells (MDA-MB-231), where it exhibited an IC50 value of 12.50 µM, demonstrating its potential as an anticancer agent .

Study 2: Anti-inflammatory Assessment

Another investigation focused on the anti-inflammatory properties of MNPCA using a carrageenan-induced paw edema model in rats. The compound showed up to 78% inhibition of edema at a concentration comparable to standard anti-inflammatory drugs like ibuprofen .

Q & A

Q. Basic Techniques :

  • X-ray crystallography : Use SHELX software for solving crystal structures, particularly to confirm the nitro and methoxy substituent positions .
  • Spectroscopy : IR (C=O stretch ~1700 cm⁻¹), ¹H-NMR (methoxy singlet at δ 3.8–4.0 ppm), and ¹³C-NMR (carboxylic acid carbon ~165–170 ppm) .

Advanced Challenges :
Discrepancies between calculated (DFT) and experimental spectra may arise due to tautomerism or solvent effects. For example, the nitro group’s electron-withdrawing effect can shift NMR signals unpredictably. Cross-validate using high-resolution mass spectrometry (HRMS) and computational tools like Gaussian for DFT-optimized geometries .

What strategies mitigate instability during synthesis, particularly nitro group decomposition?

Q. Methodological Solutions :

  • Maintain pH < 2 during nitration to prevent base-catalyzed decomposition.
  • Use low temperatures (0–5°C) and inert atmospheres (N₂/Ar) to avoid oxidative degradation.
  • Stabilize intermediates via in situ protection (e.g., tert-butyl esters) before introducing the nitro group .

How can computational modeling aid in understanding the electronic effects of substituents?

Advanced Approach :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution, revealing the nitro group’s strong electron-withdrawing effect on the pyrazole ring. Compare HOMO-LUMO gaps to assess reactivity trends. Software like ORCA or Gaussian can model nitro group orientation and hydrogen-bonding interactions with the carboxylic acid .

What are the key considerations for designing bioactivity studies?

Q. Research Design :

  • Derivatization : Convert the carboxylic acid to amides or esters to enhance bioavailability. For example, react with thionyl chloride to form the acyl chloride, then couple with amines .
  • Assay Compatibility : Address solubility issues by using DMSO/water mixtures (<5% DMSO) to avoid cytotoxicity artifacts.

How should researchers resolve contradictory spectral or crystallographic data?

Q. Data Reconciliation :

  • X-ray vs. NMR : If crystal packing effects distort bond lengths (e.g., nitro group planarity), compare with solution-state NMR.
  • Mass Spec Validation : Confirm molecular ion peaks ([M-H]⁻ at m/z 228) to rule out degradation products .

What are the best practices for handling and storing this compound?

Q. Stability Protocols :

  • Store at –20°C under desiccation (silica gel) to prevent hydrolysis of the nitro or methoxy groups.
  • Avoid prolonged exposure to light, which can induce radical decomposition pathways .

How can regioselectivity in functionalization be achieved for further derivatization?

Q. Advanced Functionalization :

  • Electrophilic substitution favors the 4-position due to the nitro group’s meta-directing effect.
  • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 5-carboxylic acid position after converting it to a boronic ester .

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